molecular formula C23H20ClN3O2 B2992774 2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide CAS No. 946386-62-5

2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide

Cat. No. B2992774
CAS RN: 946386-62-5
M. Wt: 405.88
InChI Key: ULUMSIAYGMNTTG-UHFFFAOYSA-N
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Description

The compound “2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, an indole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and a variety of functional groups . The presence of these groups can influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the aromatic rings and the carboxamide group. These groups can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings could contribute to its stability and solubility, while the carboxamide group could influence its acidity and reactivity .

Scientific Research Applications

Herbicide Development

The structure of MFCD00169969 suggests potential use as a herbicide due to the presence of a phenoxy group, which is common in many herbicidal compounds. Research into similar molecules, such as Mecoprop-P, has shown effectiveness in controlling broadleaf weeds . The indole moiety in MFCD00169969 could be explored for novel modes of action against resistant weed species.

Synthetic Auxin Analogues

Compounds with structures similar to MFCD00169969 have been studied for their role as synthetic auxins . These are plant hormones that regulate growth and could be used to develop new agricultural chemicals that modulate plant growth patterns for improved crop yields.

Ionic Liquid Precursors

The molecular structure of MFCD00169969, with its combination of aromatic and heterocyclic components, makes it a candidate for the synthesis of herbicidal ionic liquids . These ionic liquids can offer more environmentally friendly alternatives to traditional solvents in agriculture.

Pharmaceutical Research

The indole ring present in MFCD00169969 is a common feature in many pharmaceuticals. Research on similar compounds has shown potential for the treatment of disorders such as stress-induced conditions by affecting the CRF1 receptor .

Material Science

The pyridine ring in MFCD00169969 could be utilized in the development of metal-organic frameworks (MOFs). MOFs have vast applications in material science, including catalysis, gas storage, and sensing . The compound could serve as a ligand in MOF structures, potentially enhancing their functionality.

Electrocatalysis

MFCD00169969 may be used as a precursor for MOF-derived materials that serve as electrocatalysts. These materials are promising for CO2 conversion to fuel or high-value chemicals, contributing to carbon neutrality efforts .

Electrochemical Sensing

The structural components of MFCD00169969 could be incorporated into MOF-based materials for electrochemical sensing applications. These sensors could detect a wide range of substances, from environmental pollutants to biomarkers for diseases .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve exploring its synthesis, studying its reactivity, investigating its potential biological activity, and examining its physical and chemical properties .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2/c1-15-13-17(24)8-9-21(15)29-23-19(6-4-11-26-23)22(28)25-12-10-16-14-27-20-7-3-2-5-18(16)20/h2-9,11,13-14,27H,10,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUMSIAYGMNTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide

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